molecular formula C10H11FO4S B13598981 2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride

2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride

Katalognummer: B13598981
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: NMSFPLRFNRBJHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride is a chemical compound that features a benzofuran moiety linked to an ethane sulfonyl fluoride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride typically involves the reaction of 2,3-dihydro-1-benzofuran with ethane-1-sulfonyl fluoride under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by other nucleophiles.

    Oxidation and reduction: The benzofuran moiety can participate in oxidation and reduction reactions.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Nucleophilic substitution: Various substituted benzofuran derivatives.

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: 2,3-dihydrobenzofuran derivatives.

    Hydrolysis: Ethane-1-sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors. The benzofuran moiety may also interact with specific molecular targets, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,3-Dihydro-1-benzofuran-7-yloxy)propanoic acid
  • 2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride
  • (2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid

Uniqueness

2-(2,3-Dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride is unique due to its combination of a benzofuran moiety and a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H11FO4S

Molekulargewicht

246.26 g/mol

IUPAC-Name

2-(2,3-dihydro-1-benzofuran-7-yloxy)ethanesulfonyl fluoride

InChI

InChI=1S/C10H11FO4S/c11-16(12,13)7-6-14-9-3-1-2-8-4-5-15-10(8)9/h1-3H,4-7H2

InChI-Schlüssel

NMSFPLRFNRBJHN-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=CC=C2OCCS(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.